N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 1,3-dimethylxanthine.
Coupling Reaction: The 5-chloropyridine is reacted with an appropriate acylating agent to introduce the acetamide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(5-fluoropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H13ClN6O3 |
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Molecular Weight |
348.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C14H13ClN6O3/c1-19-12-11(13(23)20(2)14(19)24)21(7-17-12)6-10(22)18-9-4-3-8(15)5-16-9/h3-5,7H,6H2,1-2H3,(H,16,18,22) |
InChI Key |
SDQBFNOTBSYQIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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